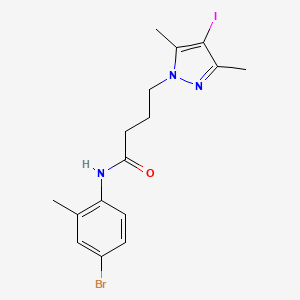![molecular formula C21H19NO4S B11481504 3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481504.png)
3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both methoxy and hydroxy functional groups, as well as a thienopyridinone core, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 3-hydroxybenzaldehyde, which are then subjected to various condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the thienopyridinone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxy groups play a crucial role in binding to these targets, while the thienopyridinone core provides structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the thienopyridinone core.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains similar functional groups but has a different core structure.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but with an ester group instead of the thienopyridinone core. The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-7-(3-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its combination of functional groups and core structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19NO4S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(3-hydroxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H19NO4S/c1-25-17-7-6-13(9-18(17)26-2)16-11-27-21-15(10-19(24)22-20(16)21)12-4-3-5-14(23)8-12/h3-9,11,15,23H,10H2,1-2H3,(H,22,24) |
InChI Key |
JTSHXFVOZOYGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2NC(=O)CC3C4=CC(=CC=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B11481425.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481436.png)
![3-(4-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481453.png)
![2-(Methoxymethyl)-3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11481456.png)

![Diethyl (hydroxymethyl){4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl}propanedioate](/img/structure/B11481477.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11481484.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11481485.png)
![5-chloro-6-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11481492.png)
![1-(1H-benzimidazol-2-yl)-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11481496.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11481498.png)
![1-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanamine](/img/structure/B11481519.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481525.png)

